1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This compound acts as an inhibitor of ERK1/2 . It selectively inhibits ERK kinase activity, thereby disrupting the signaling cascade . This disruption can lead to changes in cellular processes, including cell growth and differentiation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with oncogenesis . By inhibiting ERK1/2, the compound can disrupt this pathway and potentially halt the proliferation of cancer cells .
Pharmacokinetics
It is known to be an orally bioavailable small molecule , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of ERK1/2 by this compound can lead to a disruption in the RAS/RAF/MEK/ERK signaling pathway . This disruption can potentially halt the proliferation of cancer cells, offering a potential therapeutic strategy for cancers associated with this pathway .
Biochemical Analysis
Biochemical Properties
The nature of these interactions could be influenced by the compound’s structure, particularly its chloro, fluoro, and piperazine groups .
Cellular Effects
It’s possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is not well-established. It could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Future studies could investigate these aspects to better understand the compound’s behavior over time .
Metabolic Pathways
It could potentially interact with enzymes or cofactors, and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It is investigated as a potential pharmacophore for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
1-[(4-Chloro-3-fluorophenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring.
1-[(4-Chlorophenyl)methyl]-2-methylpiperazine: Lacks the fluoro substituent on the phenyl ring.
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine: Lacks the chloro substituent on the phenyl ring.
Uniqueness: 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its chemical reactivity and biological activity. The combination of these substituents with the piperazine ring and methyl group provides a distinct chemical structure that can be leveraged for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMXKLGPBMMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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